2,3-DI-Nor-8-isoprostaglandin F2A
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Overview
Description
2,3-DI-Nor-8-isoprostaglandin F2A is a metabolite of 8-iso Prostaglandin F2α, a prostaglandin-like product of non-specific lipid peroxidation. This compound is present in normal human urine and its concentration increases under conditions of oxidative stress, such as smoking . It plays a significant role in lipid biochemistry and oxidative stress pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-Nor-8-isoprostaglandin F2A typically involves the oxidation of arachidonic acid, followed by a series of enzymatic and non-enzymatic reactions. The exact synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound is not widely documented. it is generally produced in research laboratories using high-purity lipid standards and advanced biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3-DI-Nor-8-isoprostaglandin F2A undergoes various chemical reactions, including:
Oxidation: Conversion to other metabolites such as 2,3,4,5-tetranor-8-iso Prostaglandin F2α.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions involving hydroxyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various metabolites of 8-iso Prostaglandin F2α, such as 2,3-dinor-8-iso Prostaglandin F1α and 2,3,4,5-tetranor-8-iso Prostaglandin F2α .
Scientific Research Applications
2,3-DI-Nor-8-isoprostaglandin F2A has a wide range of scientific research applications:
Mechanism of Action
2,3-DI-Nor-8-isoprostaglandin F2A exerts its effects through interactions with prostaglandin receptors, particularly the prostaglandin F2α receptor. This interaction triggers a cascade of intracellular signaling pathways involving G-protein-coupled receptors, leading to various physiological responses such as inflammation and oxidative stress regulation .
Comparison with Similar Compounds
8-iso Prostaglandin F2α: The parent compound from which 2,3-DI-Nor-8-isoprostaglandin F2A is derived.
2,3-dinor-8-epi-prostaglandin F2α: Another metabolite of 8-iso Prostaglandin F2α with similar properties.
Uniqueness: this compound is unique due to its specific role as a biomarker for oxidative stress and its presence in normal human urine. Its concentration correlates well with oxidative injury, making it a valuable compound for research in oxidative stress-related diseases .
Properties
IUPAC Name |
5-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]pent-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O5/c1-2-3-4-7-13(19)10-11-15-14(16(20)12-17(15)21)8-5-6-9-18(22)23/h5-6,10-11,13-17,19-21H,2-4,7-9,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKLJIUIJUVJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCC(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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